molecular formula C9H16O3 B2585971 (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol CAS No. 2165964-19-0

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol

Cat. No.: B2585971
CAS No.: 2165964-19-0
M. Wt: 172.224
InChI Key: MZMCWKUNQISPAP-RKDXNWHRSA-N
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Description

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol is a chiral tetrahydrofuran derivative of significant interest in medicinal chemistry as a sophisticated building block for drug discovery. This compound features a defined (3R,4R) stereochemistry and a cyclobutylmethoxy side chain, a structural motif prevalent in the synthesis of bioactive molecules. Its value lies in its ability to impart specific three-dimensional characteristics to a compound, which is crucial for interacting with biological targets with high selectivity and affinity. Tetrahydrofuran-based scaffolds are extensively utilized in the development of active pharmaceutical ingredients (APIs), including investigations for a range of therapeutic areas. The specific stereochemistry of this compound makes it particularly valuable for creating enantiomerically pure substances, a critical requirement in modern pharmaceutical development to avoid off-target effects and ensure drug efficacy . Researchers employ this chemical as a key synthetic intermediate in complex multi-step syntheses. Its structure, comprising an oxolane (tetrahydrofuran) ring with oxygen and carbon-based functional handles, allows for further chemical modifications, enabling its incorporation into larger, more complex molecular architectures. While the specific biological activity of this compound is dependent on the final molecular context, related structural analogs have demonstrated applications as core components in potent, orally available therapeutic agents . This compound is presented as a high-purity material to ensure consistency and reliability in sensitive research applications. It is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-5-11-6-9(8)12-4-7-2-1-3-7/h7-10H,1-6H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMCWKUNQISPAP-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)CO[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r,4r 4 Cyclobutylmethoxy Oxolan 3 Ol

Stereoselective and Enantioselective Synthesis Pathways to Chiral Oxolane Systems

The construction of chiral oxolane rings with defined stereochemistry is a formidable task in synthetic organic chemistry. Numerous methodologies have been developed to address this challenge, broadly categorized into catalytic asymmetric syntheses, chiral auxiliary-mediated strategies, and chemoenzymatic routes. These approaches aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer with high purity. nih.gov

Asymmetric Catalysis Approaches for Oxolane Ring Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, wherein a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. researchgate.net Both metal-based catalysts and organocatalysts have been successfully employed in the formation of chiral oxolane rings.

Recent advancements have focused on transition metal-catalyzed reactions, such as nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones, which constructs functionalized chiral tetrahydrofuran (B95107) rings with excellent stereoselectivity and enantioselectivity. rsc.org Another prominent strategy involves the desymmetrization of prochiral substrates like oxetanes. Chiral Brønsted acids can catalyze the intramolecular desymmetrization of an oxetane (B1205548) by a well-positioned internal nucleophile, proceeding efficiently to generate stereocenters with excellent enantioselectivities. nsf.govresearchgate.net Dual catalyst systems, combining an achiral thiourea (B124793) and a chiral primary aminothiourea, have also been developed for highly enantioselective intermolecular [5+2] cycloadditions to produce 8-oxabicyclo[3.2.1]octane derivatives, which are valuable intermediates for tetrahydrofuran synthesis. nih.gov

Catalytic ApproachCatalyst SystemSubstrate TypeKey TransformationEnantioselectivity (ee)Reference
Reductive CyclizationNi / DI-BIDIME (P-chiral ligand)O-alkynonesIntramolecular Cyclization>99% rsc.org
Oxetane DesymmetrizationChiral Brønsted AcidProchiral OxetaneIntramolecular Ring OpeningGood to Excellent nsf.govresearchgate.net
[5+2] CycloadditionDual Catalyst (Thiourea/Aminothiourea)Pyrylium ion / AlkeneIntermolecular CycloadditionUp to 96% nih.gov
Aminocatalysis9-amino-9-deoxyepiquinineChalcone / DicyanoolefinMichael AdditionUp to 97% nih.gov

Chiral Auxiliary-Mediated Strategies in Tetrahydrofuran Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in the synthesis of complex molecules.

In tetrahydrofuran synthesis, chiral auxiliaries can be used to control the diastereoselectivity of cyclization reactions. For instance, a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary can be reduced to generate a lactol in situ, which then cyclizes to form a 2,5-disubstituted tetrahydrofuran with good diastereomeric ratio. nih.gov Evans oxazolidinones and Oppolzer's camphorsultam are other classic examples of auxiliaries that have been successfully applied to various stereoselective transformations, including those that can lead to precursors for oxolane synthesis. wikipedia.org The steric hindrance provided by the substituents on the auxiliary directs the approach of reagents, thereby controlling the formation of new stereocenters. wikipedia.org

Chiral AuxiliaryKey Application in SynthesisDiastereoselectivity (dr)Reference
(S)-methyl-p-tolylsulfoxideAsymmetric synthesis of 2,5-disubstituted THFs86:14 nih.gov
Oppolzer's CamphorsultamAsymmetric Michael additions, aldol (B89426) reactionsHigh wikipedia.org
Evans OxazolidinonesStereoselective alkylations, aldol reactionsHigh wikipedia.org
trans-2-Phenyl-1-cyclohexanolAlternative to 8-phenylmentholVaries with reaction wikipedia.org

Chemoenzymatic Synthetic Routes to Stereodefined Oxolane Structures

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and sustainable synthetic pathways. mdpi.com Enzymes, such as lipases and esterases, are particularly effective for the kinetic resolution of racemic alcohols and esters, which are common precursors for chiral oxolanes. nih.gov

In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, the enzymatic hydrolysis of a racemic acetate (B1210297) derivative of an azidoalcohol using pig liver esterase (PLE) can yield a chromatographically-separable mixture of an enantiopure azidoalcohol and the unhydrolyzed acetate. nih.gov This method provides access to optically pure building blocks that can be subsequently converted into stereodefined oxolane structures through chemical reactions. The integration of biocatalysis into synthetic routes can significantly improve efficiency and reduce environmental impact. mdpi.com A key advantage is the ability to produce enantiomerically pure compounds, overcoming the 50% yield limitation of traditional kinetic resolution through dynamic kinetic resolution processes. mdpi.com

Total Synthesis Approaches and Retrosynthetic Analysis Targeting the (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves the process of deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.orgias.ac.in This method is essential for designing a logical and efficient synthesis for a complex molecule like this compound.

Identification of Key Intermediates and Precursors in Stereoselective Synthesis

Applying retrosynthetic analysis to this compound suggests several potential disconnections. A primary disconnection of the ether linkage points to (3R,4R)-tetrahydrofuran-3,4-diol and a cyclobutyl-containing electrophile (e.g., cyclobutyl-methyl bromide) as precursors. However, controlling the stereochemistry of a 3,4-disubstituted tetrahydrofuran is complex.

A more strategic approach involves disconnecting the C-O bonds of the oxolane ring itself. This leads to an acyclic precursor, a chiral 1,2,4-triol derivative. The stereocenters at C3 and C4 of the target molecule can be established from a chiral precursor, for instance, derived from the chiral pool (e.g., tartaric acid derivatives) or through an asymmetric reaction like a Sharpless asymmetric dihydroxylation.

Retrosynthetic Analysis:

Target Molecule: this compound

Precursor 1: A protected chiral 1,4-diol with a leaving group at the 5-position, ready for intramolecular cyclization (Williamson ether synthesis). The stereochemistry would be set in an acyclic precursor.

Precursor 2: A chiral epoxy alcohol. Intramolecular ring-opening of the epoxide by the tethered alcohol is a powerful method for constructing substituted tetrahydrofurans. uni-saarland.denih.gov The stereochemistry of the epoxide and the alcohol would directly translate to the C3 and C4 stereocenters of the oxolane.

Key Intermediate: A key intermediate could be a homoallylic alcohol. Asymmetric epoxidation of the double bond, followed by installation of the cyclobutylmethyl ether and subsequent intramolecular cyclization, would provide the target core.

The synthesis of substituted tetrahydrofurans often relies on intramolecular additions of alcohols to epoxides, a strategy that is frequently used in the construction of complex molecules. nih.gov

Strategic Bond Formations and Functional Group Interconversions for Oxolane Scaffolds

The forward synthesis of this compound, based on the retrosynthetic analysis, would involve several key strategic bond formations and functional group interconversions.

Carbon-Carbon Bond Formation: The initial steps would involve assembling the carbon skeleton of the acyclic precursor. This could be achieved through standard C-C bond-forming reactions like Grignard reactions, Wittig reactions, or aldol additions to build up the necessary chain length from smaller, readily available starting materials.

Stereocenter Installation: The crucial step is the stereoselective creation of the two adjacent hydroxyl groups. This can be accomplished via:

Asymmetric Dihydroxylation: Using the Sharpless asymmetric dihydroxylation on a suitable alkene precursor would install the two hydroxyl groups with the desired (R,R) configuration.

Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of a homoallylic alcohol could create a chiral epoxy alcohol, which serves as a key intermediate for cyclization. nih.gov

Oxolane Ring Formation (C-O Bond Formation): The key cyclization step to form the tetrahydrofuran ring is typically an intramolecular Williamson ether synthesis or an acid/base-catalyzed epoxide opening. nih.gov For example, a 1,2,4-triol derivative can be selectively protected, and the remaining primary alcohol converted to a leaving group (e.g., tosylate). Treatment with a base would then induce an intramolecular SN2 reaction to form the oxolane ring.

Functional Group Interconversions: After the formation of the core (3R,4R)-dihydroxy-oxolane, the final step is the etherification of one hydroxyl group. The secondary hydroxyls at C3 and C4 may have different reactivities, allowing for selective alkylation. If selectivity is low, a protection-alkylation-deprotection sequence would be necessary. The cyclobutylmethoxy group would be installed by reacting the appropriate hydroxyl group with cyclobutylmethyl bromide in the presence of a base like sodium hydride.

Reaction TypePurpose in SynthesisReagents/ConditionsReference
Asymmetric DihydroxylationInstallation of chiral diolsAD-mix-β, OsO₄ (cat.) nih.gov
Intramolecular Epoxide OpeningOxolane ring formationAcid or base catalysis uni-saarland.denih.gov
Williamson Ether SynthesisOxolane ring formation / EtherificationNaH, Alkyl halide acs.org
Matteson HomologationStereoselective chain extensionChiral boronic esters, DCM/LiCl uni-saarland.de
Mitsunobu ReactionInversion of alcohol stereochemistryDEAD, PPh₃, Carboxylic acid acs.org

Optimization of Reaction Conditions for Improved Yields and Enantiomeric Purity

The efficient and stereocontrolled synthesis of chiral tetrahydrofuran derivatives, such as this compound, is a significant objective in medicinal and process chemistry. Achieving high chemical yields and, crucially, high enantiomeric purity (often expressed as enantiomeric excess, or ee) necessitates a systematic optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and reaction time can profoundly influence the outcome of an asymmetric synthesis, dictating both the efficiency and the stereoselectivity of the transformation. numberanalytics.comnih.gov

Key to modern asymmetric synthesis is the use of chiral catalysts, which can create a stereochemically defined environment for the reaction to proceed, favoring the formation of one enantiomer over the other. numberanalytics.com For the synthesis of substituted tetrahydrofurans, palladium-catalyzed reactions have proven particularly effective. nih.gov The optimization process often begins by screening a variety of chiral ligands in conjunction with a metal precursor. For instance, in palladium-catalyzed cycloadditions, phosphoramidite (B1245037) and diphosphine ligands like BINAP are common choices. numberanalytics.comnih.gov The steric and electronic properties of the ligand are critical in dictating the facial selectivity of the reaction.

Once a promising catalyst system is identified, other conditions are varied to maximize performance. The solvent can influence catalyst solubility, stability, and activity, as well as the transition state energies of the stereodetermining step. A range of solvents from non-polar (e.g., toluene, THF) to polar aprotic (e.g., dichloromethane) are typically evaluated. nih.govacs.org Temperature is another critical variable; lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states, though this can come at the cost of a slower reaction rate. nih.govacs.org Therefore, a balance must be struck between reaction time, yield, and enantiomeric excess.

A systematic approach to optimization, often employing a matrix-style evaluation of conditions, is crucial. The following interactive table illustrates a hypothetical optimization study for a key asymmetric cyclization step in the synthesis of a chiral tetrahydrofuran derivative, demonstrating how varying these parameters can lead to a highly efficient and selective process.

Table 1: Optimization of Asymmetric Cyclization Conditions An illustrative data table demonstrating the systematic optimization of reaction parameters for the synthesis of a chiral tetrahydrofuran derivative.

EntryCatalyst/LigandSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Pd₂(dba)₃ / (R)-BINAPToluene50246585
2Pd₂(dba)₃ / (R)-BINAPTHF50247288
3Pd₂(dba)₃ / (R)-BINAPCH₂Cl₂50245882
4Pd₂(dba)₃ / Ligand XTHF50247592
5Pd₂(dba)₃ / Ligand YTHF50246875
6Pd₂(dba)₃ / Ligand XTHF25367095
7Pd₂(dba)₃ / Ligand X THF 0 48 68 >99
8Pd₂(dba)₃ / Ligand XTHF02455>99

Note: Data is representative. Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0); (R)-BINAP = (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; Ligand X and Y represent other hypothetical chiral phosphine (B1218219) ligands.

This iterative process of screening and refining reaction conditions is fundamental to developing a robust and scalable synthesis for enantiomerically pure compounds like this compound. acs.org

Green Chemistry Principles Applied to the Synthesis of Chiral Tetrahydrofuran Derivatives

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint, reduce waste, and enhance safety and efficiency. jddhs.commdpi.com The synthesis of complex chiral molecules, including tetrahydrofuran derivatives, provides a fertile ground for the application of these principles.

Use of Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials instead of depleting petrochemicals. wordpress.comyoutube.com Significant progress has been made in synthesizing chiral tetrahydrofurans from biomass. For example, a highly efficient method has been developed for the selective dehydration of pentoses, such as L-arabinose, which is an abundant waste product from the sugar beet industry. nih.gov This strategy provides access to valuable chiral tetrahydrofuran building blocks on a multi-gram scale without the need for protective groups, directly converting a waste stream into a high-value chemical intermediate. nih.gov Another example is the synthesis of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener solvent alternative to THF, which can be produced from levulinic acid derived from biomass. wordpress.comyoutube.com

Catalysis and Biocatalysis: Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to perform a reaction many times. Asymmetric catalysis is central to producing single-enantiomer drugs. nih.gov Furthermore, biocatalysis, which employs enzymes or whole cells to perform chemical transformations, is a particularly powerful green technology. nih.govresearchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, exhibit exquisite chemo-, regio-, and stereoselectivity, and are biodegradable. nih.govresearchgate.net In the context of chiral drug synthesis, enzymes like lipases, transaminases, and oxidoreductases are used to produce optically pure alcohols, amines, and other key intermediates. jddhs.com The integration of biosynthetic cyclases with other enzymes in one-pot cascades represents an advanced biocatalytic method for synthesizing chiral oxygen heterocycles with control over multiple stereocenters. acs.org

Safer Solvents and Reaction Conditions: Solvents constitute a large portion of the waste generated in chemical synthesis. jddhs.com Green chemistry advocates for minimizing solvent use or replacing hazardous organic solvents with safer alternatives like water, supercritical CO₂, or bio-based solvents (e.g., 2-MeTHF). jddhs.comwjarr.com Designing processes that run at ambient temperature and pressure also reduces energy consumption, aligning with the principle of energy efficiency. jddhs.com

By integrating these principles—utilizing renewable starting materials, employing highly efficient and selective (bio)catalysts, and choosing safer solvents—the synthesis of chiral tetrahydrofuran derivatives can be made significantly more sustainable, aligning chemical manufacturing with long-term environmental and economic goals. wjarr.comnih.gov

Stereochemical Purity and Configurational Stability of 3r,4r 4 Cyclobutylmethoxy Oxolan 3 Ol

Chiral Resolution and Enantiomeric Excess Determination Techniques for Oxolane Stereoisomers

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers. wikipedia.orgchemeurope.com Since enantiomers share identical physical properties like boiling point and solubility, their separation requires methods that can differentiate between them in a chiral environment. libretexts.org

Common resolution techniques applicable to oxolane stereoisomers include:

Diastereomeric Salt Crystallization: This classic method involves reacting the racemic oxolane alcohol with a single, pure enantiomer of a chiral acid (a resolving agent). chemeurope.com This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the oxolane derivative can be recovered by removing the chiral resolving agent.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for both analytical and preparative separation of enantiomers. acs.orgchiralpedia.com The CSP creates a chiral environment where the two enantiomers of the oxolane derivative interact differently, leading to different retention times and thus, separation. Polysaccharide-based columns are often effective for this class of compounds.

Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes. An enzyme may, for example, selectively catalyze a reaction (like esterification) on only one enantiomer in the racemic mixture. chiralpedia.com The reacted and unreacted enantiomers, now being different chemical compounds, can be easily separated.

Once a single enantiomer has been isolated, its purity is quantified by its enantiomeric excess (ee) . This value represents the degree to which one enantiomer is present in excess of the other. An ee of 100% indicates an enantiomerically pure sample. Techniques for determining ee include:

Chiral HPLC: This is the most common method for accurately determining the ee of a sample. By integrating the peak areas corresponding to each enantiomer, the ratio of the two can be calculated to determine the ee. acs.org

NMR Spectroscopy with Chiral Solvating Agents: In the presence of a chiral solvating agent, the enantiomers of a chiral compound can form transient diastereomeric complexes that exhibit different chemical shifts in the Nuclear Magnetic Resonance (NMR) spectrum. mst.edu The integration of these distinct signals allows for the calculation of the enantiomeric ratio.

Optical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can be used to determine ee. nih.gov These methods measure the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules.

Table 1: Representative Chiral HPLC Data for Separation of Oxolane Stereoisomers This table presents hypothetical data to illustrate the separation of (3R,4R) and (3S,4S) enantiomers.

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee) %
(3S,4S)-isomer12.515,00099.0%
(3R,4R)-isomer14.82,985,000

Configurational Assignments and Absolute Stereochemistry Elucidation

Assigning the absolute configuration (R or S) to each stereocenter is crucial for unambiguously identifying the molecule as (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol. While relative stereochemistry can often be determined by methods like NMR, establishing the absolute configuration requires more specialized techniques.

Single-Crystal X-ray Crystallography: This is considered the gold standard for determining the absolute stereochemistry of a molecule. If a suitable single crystal of the compound can be grown, X-ray diffraction analysis can provide a detailed three-dimensional map of the electron density, allowing for the unequivocal assignment of the R/S configuration at each chiral center.

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for a known configuration (e.g., the R,R isomer), the absolute stereochemistry can be confidently assigned. mdpi.com

Correlation to Known Standards: The absolute configuration can also be determined by chemically converting the molecule, without affecting the stereocenters, to a compound whose absolute configuration is already known. Alternatively, it can be synthesized from a starting material of known absolute configuration through a series of stereochemically controlled reactions.

Stereochemical Stability under Varied Reaction and Storage Conditions

The configurational stability of this compound refers to the resistance of its stereocenters to racemization or epimerization (inversion of one stereocenter) under different conditions. The five-membered oxolane ring is generally stable, but certain conditions can pose a risk to stereochemical integrity. nih.gov

Factors influencing stereochemical stability include:

pH: Strong acidic or basic conditions can potentially lead to ring-opening reactions or facilitate elimination-addition sequences, which could result in a loss of stereochemical purity. However, the ether and secondary alcohol functional groups in this molecule are relatively robust under moderately acidic or basic conditions.

Temperature: High temperatures can provide the necessary activation energy for reactions that might scramble stereocenters. Long-term storage at elevated temperatures should be avoided to ensure the configurational integrity of the compound.

Solvents and Reagents: The choice of solvents and reagents in subsequent chemical transformations is critical. For instance, reactions proceeding through carbocation intermediates at or adjacent to the stereocenters could lead to racemization. Stabilization of pentacene derivatives has been shown to be enhanced through the use of ethereal solvents. researchgate.net

Table 2: Representative Stability Study of an Oxolane Derivative This table presents hypothetical data illustrating the stereochemical purity of a (3R,4R)-oxolane derivative after incubation under various conditions.

ConditionDurationFinal Enantiomeric Excess (ee) %Degradation %
pH 2.0 (Aq. HCl) at 25°C24 hours>99%<0.1%
pH 7.4 (Phosphate Buffer) at 25°C24 hours>99%<0.1%
pH 10.0 (Carbonate Buffer) at 25°C24 hours>99%<0.1%
Phosphate Buffer (pH 7.4) at 50°C24 hours98.5%1.2%

Impact of Stereochemistry on Molecular Interactions in Chemical Systems

This principle is critically important in several contexts:

Biological Activity: In pharmaceutical applications, biological targets such as enzymes and receptors are chiral. The binding affinity and activity of a drug molecule are highly dependent on a precise stereochemical match between the molecule and its binding site. mdpi.com The specific orientation of the hydroxyl and cyclobutylmethoxy groups in this compound determines its ability to form key hydrogen bonds and van der Waals interactions within a target's binding pocket.

Asymmetric Synthesis: When used as a chiral building block or ligand in asymmetric catalysis, the defined stereochemistry of the molecule is responsible for directing the stereochemical outcome of the reaction. The molecule creates a chiral environment that favors the formation of one stereoisomer of the product over another.

Material Science: The stereochemistry of molecules can influence their self-assembly and packing in the solid state, affecting properties of the resulting materials, such as crystal morphology and melting point.

Chemical Transformations and Derivatization of 3r,4r 4 Cyclobutylmethoxy Oxolan 3 Ol

Regioselective Functionalization at the Hydroxyl Group of Oxolan-3-ol

The secondary hydroxyl group at the C-3 position of the oxolane ring is a prime site for regioselective functionalization. Standard reactions for derivatizing secondary alcohols can be readily applied to introduce a wide range of functionalities.

Esterification and Acylation: The hydroxyl group can undergo esterification with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically carried out in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (DCC), or in the presence of a base like pyridine when using acid chlorides or anhydrides. The choice of the acylating agent allows for the introduction of diverse substituents, which can modulate the molecule's lipophilicity and other physicochemical properties.

Etherification: The formation of ethers at the C-3 position can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups, further expanding the chemical space of accessible derivatives.

Silylation: Protection or derivatization of the hydroxyl group can also be accomplished through silylation. Reagents like trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) react with the alcohol in the presence of a base (e.g., imidazole or triethylamine) to form silyl ethers. These derivatives are often more volatile and thermally stable, which can be advantageous for certain analytical techniques.

Table 1: Examples of Regioselective Functionalization at the Hydroxyl Group

Reaction TypeReagent ExampleProduct Functional Group
EsterificationAcetic AnhydrideAcetate (B1210297) Ester
EtherificationMethyl IodideMethyl Ether
SilylationTrimethylsilyl ChlorideTrimethylsilyl Ether

Transformations Involving the Oxolane Ring System

The oxolane ring, a saturated five-membered ether, is generally stable but can undergo specific transformations, most notably ring-opening reactions under acidic conditions.

Acid-Catalyzed Ring Opening: Treatment of (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol with strong acids, particularly in the presence of a nucleophile, can lead to the cleavage of the ether linkages within the oxolane ring. The reaction is initiated by the protonation of the ring oxygen, making it a better leaving group. A subsequent nucleophilic attack on one of the adjacent carbon atoms results in the opening of the ring. The regioselectivity of the ring opening would be influenced by the steric and electronic environment of the C-2 and C-5 positions. For instance, reaction with hydrohalic acids like HI can lead to the formation of a di-iodinated acyclic compound.

Oxidative Cleavage: While less common for saturated ethers, strong oxidizing agents under harsh conditions could potentially lead to oxidative cleavage of the oxolane ring.

Ring Expansion: Photochemical methods or reactions involving ylides have been reported for the ring expansion of smaller cyclic ethers like oxetanes to form tetrahydrofurans. While less common for tetrahydrofurans themselves, analogous ring expansion to six-membered tetrahydropyrans could be explored under specific synthetic conditions.

Modifications to the Cyclobutylmethoxy Moiety for Analog Synthesis

The cyclobutylmethoxy group offers another avenue for structural modification, either by altering the cyclobutane ring itself or by cleaving and replacing the entire moiety.

Ether Cleavage: The ether linkage connecting the cyclobutyl group to the oxolane ring can be cleaved under strongly acidic conditions, similar to the ring-opening reactions of the oxolane itself. patsnap.comacs.org This would result in the formation of (3R,4R)-oxolane-3,4-diol and a cyclobutylmethyl derivative. The resulting diol could then be re-functionalized with different alkoxy groups to generate a library of analogs.

Functionalization of the Cyclobutane Ring: While the cyclobutane ring is relatively inert, modern C-H functionalization techniques could potentially be employed to introduce substituents directly onto the ring. google.com This would allow for the synthesis of analogs with modified steric and electronic properties in the side chain without altering the core oxolane structure.

Synthesis of Analogs with Different Cycloalkyl Groups: A straightforward approach to modifying this moiety is to synthesize analogs with different cycloalkylmethyl groups (e.g., cyclopentylmethyl, cyclohexylmethyl). This would be achieved by starting with the corresponding cycloalkylmethanol in the initial synthesis of the parent compound. Such modifications can be used to probe the influence of the size and conformation of the cycloalkyl group on the molecule's properties.

Synthesis of Analogs and Structurally Related Chiral Compounds for Research Purposes

The synthesis of analogs and structurally related chiral compounds is crucial for structure-activity relationship (SAR) studies and for exploring the chemical space around the parent molecule.

Synthesis of Stereoisomers: The synthesis of other stereoisomers of this compound, such as the (3S,4R), (3R,4S), and (3S,4S) diastereomers, would be of significant interest. This can be achieved by using different chiral starting materials or by employing stereoselective synthetic methods that allow for the controlled formation of the desired stereocenters.

Modifications to the Oxolane Ring Substituents: Further analogs can be synthesized by introducing substituents at other positions of the oxolane ring. For example, alkyl or aryl groups could be introduced at the C-2 or C-5 positions. The synthesis of such polysubstituted tetrahydrofurans can be achieved through various methods, including stereoselective cyclization of functionalized acyclic precursors.

Table 2: Examples of Analog Synthesis Strategies

StrategyPoint of ModificationExample of Resulting Analog
Stereoisomer SynthesisStereochemistry at C-3 and C-4(3S,4S)-4-(cyclobutylmethoxy)oxolan-3-ol
Varying the Alkoxy GroupCyclobutylmethoxy Moiety(3R,4R)-4-(cyclopentylmethoxy)oxolan-3-ol
Oxolane Ring SubstitutionC-2 or C-5 Position(2R,3R,4R)-2-methyl-4-(cyclobutylmethoxy)oxolan-3-ol

Structure Activity Relationship Sar Studies Pertaining to the 3r,4r 4 Cyclobutylmethoxy Oxolan 3 Ol Core Structure

Elucidation of Pharmacophoric Features within Analogous Structures (Pre-clinical, Molecular Level)

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net For structures analogous to (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol, pharmacophore modeling helps to distill the crucial chemical features required for molecular recognition. dovepress.com These models are typically generated from the structural information of active ligands or their complexes with a biological target. nih.govresearchgate.net

Key pharmacophoric features identified in related heterocyclic compounds often include:

Hydrogen Bond Acceptors (HBA): The oxygen atom within the oxolane ring and the ether oxygen of the cyclobutylmethoxy group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group at the C-3 position of the oxolane ring is a critical hydrogen bond donor.

Hydrophobic Features (HY): The cyclobutyl ring and the aliphatic backbone of the oxolane ring contribute to hydrophobic interactions, which are crucial for binding within nonpolar pockets of a target protein. nih.gov

Stereochemical Configuration: The specific (3R,4R) stereochemistry of the core structure is paramount, as it defines the precise spatial orientation of the functional groups, which in turn dictates the binding geometry and affinity. nih.gov

The confined geometry of the oxolane ring provides rigidity to the molecular structure, ensuring the correct spatial arrangement of these pharmacophoric groups for optimal interaction with a target. nih.gov

Table 1: Key Pharmacophoric Features in Oxolane Analogs

FeatureStructural Origin in this compoundPotential Role in Molecular Interaction
Hydrogen Bond Donor (HBD)C3-Hydroxyl Group (-OH)Donating a hydrogen to an acceptor group (e.g., carboxylate, carbonyl) on the target protein.
Hydrogen Bond Acceptor (HBA)Oxolane Ring OxygenAccepting a hydrogen from a donor group (e.g., amine, hydroxyl) on the target protein.
Hydrogen Bond Acceptor (HBA)Ether Linkage OxygenAccepting a hydrogen from a donor group on the target protein.
Hydrophobic Group (HY)Cyclobutyl RingEngaging in van der Waals and hydrophobic interactions within a nonpolar binding pocket.
Hydrophobic Group (HY)Oxolane Carbon BackboneContributing to overall hydrophobic binding.

Impact of Substituent Variations on Molecular Recognition and Binding (Molecular Level)

Varying the substituents on the this compound scaffold is a primary strategy to probe and optimize its binding affinity and selectivity for a biological target. The effects of these variations are assessed at the molecular level to understand how changes in size, shape, and electronic properties influence non-covalent interactions. nih.gov

Cyclobutyl Ring Modifications: Altering the size of the cycloalkyl group (e.g., from cyclopropyl (B3062369) to cyclohexyl) can impact how well the ligand fits into a hydrophobic pocket. Introducing substituents on the cyclobutyl ring could either enhance binding through new interactions or cause steric hindrance that reduces affinity. mdpi.com

Oxolane Ring Substitutions: The introduction of substituents onto the oxolane ring can alter its conformation and puckering, which may influence the orientation of other functional groups. acs.org For example, replacing the hydroxyl group at C-3 with a methoxy (B1213986) group would eliminate a hydrogen bond donor feature, likely reducing binding affinity if this interaction is critical. Conversely, replacing it with an amino group could introduce a new hydrogen bond donor and a potential ionic interaction.

These modifications are guided by the principle that non-hydrogen substituents can strengthen interactions by increasing dispersion forces and introducing favorable local dipole moments that enhance electrostatic contributions to binding. nih.gov

Table 2: Hypothetical Impact of Substituent Variation on Molecular Recognition

Modification SiteOriginal GroupModified GroupPredicted Impact on Binding AffinityRationale
C3-PositionHydroxyl (-OH)Methoxy (-OCH₃)DecreaseLoss of a critical hydrogen bond donor capability. nih.gov
C3-PositionHydroxyl (-OH)Amino (-NH₂)VariableIntroduces a new HBD and basicity, which could be favorable or unfavorable depending on the target site.
Side Chain CycloalkaneCyclobutylCyclohexylVariableIncreased hydrophobicity may improve binding, but larger size could cause steric clash. nih.gov
LinkerMethylene (-CH₂-)Ethylene (-CH₂CH₂-)VariableAlters the distance and flexibility between the core and the hydrophobic ring, affecting optimal positioning.

Ligand-Target Interactions at the Molecular Level (Excluding Clinical Outcomes)

The binding of this compound and its analogs to a biological target, such as an enzyme or receptor, is governed by a combination of non-covalent interactions. Understanding these interactions at the molecular level is key to explaining the compound's affinity and specificity.

Hydrogen Bonding: The C3-hydroxyl group is a primary site for forming strong, directional hydrogen bonds with specific amino acid residues (e.g., Asp, Glu, Ser, Thr) in a protein's active site. The ether and oxolane oxygens can also act as hydrogen bond acceptors. nih.gov These interactions are critical for anchoring the ligand in the correct orientation.

Hydrophobic Interactions: The nonpolar cyclobutyl group and the hydrocarbon portions of the oxolane ring are predisposed to interact favorably with hydrophobic pockets in the target protein, which are often lined with nonpolar amino acid residues like Valine, Leucine, Isoleucine, and Phenylalanine. These interactions are driven by the displacement of water molecules from the binding site, leading to an increase in entropy.

Dipole-Dipole Interactions: The polar C-O bonds within the oxolane ring and the ether linkage create local dipoles that can engage in favorable electrostatic interactions with polar regions of the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Oxolane Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For oxolane derivatives, a 3D-QSAR model can provide valuable insights into the structural requirements for activity and predict the potency of novel, unsynthesized analogs. nih.govmdpi.com

The development of a QSAR model for analogs of this compound would involve the following steps:

Data Set Assembly: A series of structurally related oxolane derivatives with experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values) is compiled. This set is divided into a training set for model generation and a test set for validation. nih.govresearchgate.net

Molecular Descriptors Calculation: For each molecule, a variety of physicochemical and structural descriptors are calculated. These can include steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., LogP), and topological parameters. mdpi.com

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to derive a mathematical equation that correlates the descriptors (independent variables) with biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using the test set of compounds not used in its creation. A statistically robust model will accurately predict the activities of these molecules. mdpi.com

The resulting QSAR model can be visualized as contour maps, highlighting regions where certain properties (e.g., bulk, positive charge) are predicted to increase or decrease biological activity, thereby guiding the design of more potent compounds. mdpi.com

Table 3: Example Molecular Descriptors for a Hypothetical QSAR Study of Oxolane Analogs

Analog IDR Group (at C4-methoxy)Molecular Weight ( g/mol )LogP (Calculated)Polar Surface Area (Ų)Predicted Activity (Hypothetical)
1cyclobutyl186.251.549.3+++
2cyclopentyl200.281.949.3++++
3phenyl222.262.149.3++
4isopropyl172.231.249.3+++

Molecular and Cellular Mechanistic Investigations Involving 3r,4r 4 Cyclobutylmethoxy Oxolan 3 Ol and Analogs

Identification of Molecular Targets and Binding Affinities (In vitro, Cellular Assays)

No information is available on the molecular targets or binding affinities of (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol from in vitro or cellular assays.

Elucidation of Downstream Signaling Pathways (Cellular Level)

There is no research available that elucidates the downstream signaling pathways affected by this compound at the cellular level.

Enzyme Kinetics and Inhibition Studies (If Applicable to Molecular Interaction)

No studies on the enzyme kinetics or inhibition properties of this compound are available.

Computational and Theoretical Studies of 3r,4r 4 Cyclobutylmethoxy Oxolan 3 Ol

Prediction of Spectroscopic Properties for Research Characterization (e.g., NMR, IR)

Without dedicated computational studies on (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol, any attempt to generate the requested detailed article would be speculative and not based on scientifically validated information. Further research and publication in peer-reviewed journals are necessary to establish the computational and theoretical profile of this specific compound.

Advanced Analytical Methodologies for Research and Characterization of 3r,4r 4 Cyclobutylmethoxy Oxolan 3 Ol

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a unique elemental formula.

For (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol (Molecular Formula: C9H16O3), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed to generate gas-phase ions of the analyte with minimal fragmentation.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. By inducing fragmentation of the protonated molecule [M+H]+, a characteristic fragmentation pattern is generated. Key fragmentation pathways for the title compound would likely involve the cleavage of the ether linkage, loss of the cyclobutylmethoxy group, and dehydration. Analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the oxolane ring, the hydroxyl group, and the cyclobutylmethoxy substituent.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]+173.11722
[M+Na]+195.09916
[M+K]+211.07310

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural and stereochemical elucidation of organic molecules in solution. wikipedia.org A combination of one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for the unambiguous characterization of this compound.

1H NMR: The 1H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and scalar coupling (connectivity). The protons on the oxolane ring, particularly at positions 3 and 4 bearing the substituents, would exhibit characteristic chemical shifts and coupling constants (J-values) that are highly dependent on their relative stereochemistry (cis or trans). nih.govsci-hub.st For the specified (3R,4R) or trans configuration, specific J-values between H3 and H4 would be expected.

13C NMR: The 13C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of C3 and C4 would be particularly informative, indicating their attachment to electronegative oxygen atoms.

2D NMR:

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) coupling networks, allowing for the mapping of adjacent protons within the oxolane and cyclobutyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling the assignment of all CH, CH2, and CH3 groups.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the cyclobutylmethoxy group and the oxolane ring at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For stereochemical assignment, NOESY can reveal through-space interactions that support the trans relationship between the hydroxyl group at C3 and the cyclobutylmethoxy group at C4.

Table 2: Predicted 1H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H3 (on oxolane)3.8 - 4.2Multiplet
H4 (on oxolane)3.5 - 3.9Multiplet
OCH2 (ether linkage)3.3 - 3.6Doublet
Oxolane protons1.8 - 2.2, 3.6 - 4.0Multiplets
Cyclobutyl protons1.5 - 2.5Multiplets
OHVariableSinglet (broad)

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires the analyte to be in a crystalline form. If a suitable single crystal of this compound can be grown, its analysis will provide precise data on bond lengths, bond angles, and torsional angles.

The resulting crystal structure would definitively confirm the (3R,4R) configuration by mapping the electron density of the atoms in space. Furthermore, it would reveal the conformation of the five-membered oxolane ring (e.g., envelope or twist conformation) and the cyclobutyl ring in the solid state. datapdf.com Information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be obtained, offering insights into the crystal packing. This technique provides the most definitive proof of stereochemistry, complementing the solution-state data obtained from NMR. rsc.org

Table 3: Potential Crystallographic Data Parameters

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P21/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Z (Molecules per unit cell)Integer value
R-factorIndex of refinement quality

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any impurities or stereoisomers. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

For a chiral molecule like this compound, assessing its stereochemical purity is critical. The synthesis might potentially yield other diastereomers, such as the (3S,4R) or (3R,4S) isomers. Chiral HPLC is the premier method for separating enantiomers and diastereomers. nih.govhplc.eu This is typically achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the different stereoisomers interact with differing affinities, leading to different retention times and thus, separation. chiralpedia.com

By developing a suitable chiral HPLC method, one could not only confirm the presence of the desired (3R,4R) stereoisomer but also quantify the presence of any other stereoisomeric impurities. This is crucial for ensuring the stereochemical integrity of the compound. The choice of the CSP and the mobile phase is critical for achieving optimal separation. nih.gov

Table 4: Representative Chiral HPLC Method Parameters

ParameterExample Condition
ColumnChiralcel OD-H, Chiralpak AD
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Refractive Index (RI)
Expected OutcomeBaseline separation of (3R,4R) from other stereoisomers

Potential Research Applications and Future Directions for 3r,4r 4 Cyclobutylmethoxy Oxolan 3 Ol

Role as a Chiral Building Block in Complex Molecule Synthesis

The oxolane (or tetrahydrofuran) ring is a fundamental structural motif present in a wide array of natural products and pharmacologically active molecules. Chiral derivatives of oxolan-3-ol, in particular, are highly valued as versatile building blocks in asymmetric synthesis. The stereochemically defined hydroxyl and ether functionalities on the (3R,4R) scaffold of the title compound offer distinct points for further chemical elaboration.

Based on the established utility of analogous compounds, (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol could serve as a key intermediate in the synthesis of complex molecules such as nucleoside analogues. The specific stereochemistry of the hydroxyl group at the 3-position and the alkoxy group at the 4-position makes it a suitable precursor for molecules that require precise three-dimensional arrangements for biological activity, such as antiviral or anticancer agents. The cyclobutylmethoxy substituent, a relatively bulky and lipophilic group, may also confer unique solubility and conformational properties to the final products.

Table 1: Potential Synthetic Applications of Chiral Oxolane Scaffolds

Application AreaExample of Target MoleculesKey Synthetic Transformations
Antiviral AgentsNucleoside AnaloguesGlycosylation, Phosphorylation
Anticancer AgentsPolyketide Natural Product FragmentsCross-coupling, Macrolactonization
Cardiovascular DrugsBioactive LipidsEtherification, Esterification

Application in Probe Development for Biological System Interrogation

The development of chemical probes is essential for understanding complex biological systems. Fluorescently labeled small molecules, for instance, can be used to visualize and track the localization and dynamics of specific proteins or other biomolecules within living cells.

Development of Novel Research Tools and Reagents

Beyond its potential as a synthetic building block, this compound could be utilized in the development of novel research tools. For example, its chiral nature makes it a candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. The defined stereochemistry could influence the stereochemical outcome of reactions, enabling the synthesis of other enantiomerically pure compounds.

Furthermore, derivatives of this oxolane could be immobilized on a solid support to create chiral stationary phases for chromatographic separation of enantiomers. The specific steric and electronic properties of the cyclobutylmethoxy group could offer unique separation capabilities for certain classes of chiral molecules.

Theoretical Frameworks and Hypothesis Generation for Future Studies on Related Oxolane Derivatives

Computational modeling could also be used to generate hypotheses about the potential biological targets of derivatives of this compound. By comparing its calculated properties (e.g., shape, electrostatic potential) with those of known bioactive molecules, researchers can identify potential avenues for experimental investigation. These theoretical frameworks are invaluable for guiding future research and maximizing the efficiency of drug discovery and development efforts focused on this and related oxolane derivatives.

Conclusion and Outlook on the Academic Research Landscape of 3r,4r 4 Cyclobutylmethoxy Oxolan 3 Ol

Summary of Key Academic Contributions and Discoveries Pertaining to its Class

The academic landscape of chiral oxolanes is rich with discoveries that underscore their importance. Oxolane, also known as tetrahydrofuran (B95107), is a fundamental five-membered heterocyclic ether. nih.gov Its derivatives are integral to many natural and synthetic compounds with a wide spectrum of biological activities. nih.gov A significant portion of research has focused on the synthesis of substituted oxolanes due to their presence in numerous biologically active natural products.

Key contributions to this field include the development of stereoselective synthetic methods. Nature itself provides a template for the importance of chirality, utilizing enzymes as chiral catalysts to produce enantiomerically pure compounds. researchgate.net In the laboratory, the synthesis of chiral molecules has been a major focus, with chiral catalysis being a highly efficient strategy. researchgate.net Methodologies for constructing the oxolane ring often involve intramolecular cyclization, which can be challenging due to ring strain, especially when compared to the formation of three-, five-, and six-membered rings. acs.org

Furthermore, the discovery of muscarine (B1676868), a natural product containing an oxolane ring, was a milestone that spurred significant interest in the biological effects of such compounds, particularly in understanding the central nervous system. nih.gov Research has shown that the specific stereochemistry of substituents on the oxolane ring is crucial for biological activity. nih.gov For instance, studies on muscarine analogs have demonstrated that the presence and orientation of hydroxyl and quaternary ammonium (B1175870) groups are critical for their function. nih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues in Oxolane Chemistry

Despite the advances in the synthesis and understanding of oxolanes, significant knowledge gaps remain, particularly for less common substitution patterns and stereoisomers like (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol. A primary challenge lies in the development of general and efficient synthetic routes to access all possible stereoisomers of a given substituted oxolane. While methods exist for certain substitution patterns, a universal methodology is still lacking.

A major unexplored avenue is the systematic investigation of the structure-activity relationships (SAR) for a wide array of substituted oxolanes. For many derivatives, including the subject of this article, the biological and chemical properties have not been characterized. The influence of bulky, non-polar side chains, such as the cyclobutylmethoxy group, on the physical, chemical, and biological properties of the oxolane core is an area ripe for exploration.

Furthermore, the reactivity of substituted oxolanes, particularly their ring-opening reactions, presents opportunities for the synthesis of complex functionalized acyclic molecules. researchgate.net While the ring-opening of oxetanes (four-membered rings) has been more extensively studied due to their higher ring strain, the controlled cleavage of the more stable oxolane ring is a less developed area. researchgate.net Developing new catalytic systems for the regioselective and stereoselective ring-opening of substituted oxolanes would be a valuable contribution to synthetic methodology.

Prospects for Advanced Materials Science or Catalysis Applications of Chiral Oxolanes (If Relevant)

Chiral molecules are playing an increasingly important role in materials science and catalysis. rsc.org Chiral nanomaterials, for instance, are a rapidly developing field with applications in biosensing, healthcare, and chiral photonics. rsc.org The inherent chirality of compounds like this compound makes them interesting candidates for incorporation into more complex chiral materials.

In catalysis, chiral ligands are essential for enantioselective synthesis. researchgate.net While bis(oxazoline) ligands are well-established, there is a continuous search for new chiral scaffolds. researchgate.net The rigid, stereodefined structure of a substituted oxolane could serve as a backbone for the design of novel chiral ligands for asymmetric catalysis. The ether oxygen and the hydroxyl group could act as coordination sites for metal centers, creating a chiral environment for a catalytic reaction. The cyclobutylmethoxy group could influence the steric environment around the catalytic center, potentially leading to high levels of enantioselectivity.

The development of chiral materials for enantioselective separations is another promising application. nih.gov Chiral stationary phases for chromatography are crucial for the separation of enantiomers in the pharmaceutical industry. The unique stereochemistry and functional groups of this compound could be exploited in the design of new chiral selectors.

Significance of the Compound in Advancing Fundamental Chemical Principles and Synthetic Methodology

The study of a specific, and as yet under-researched, molecule like this compound can have a broader impact on advancing fundamental chemical principles. The development of a synthetic route to this specific stereoisomer would likely contribute new knowledge to the field of stereoselective synthesis. The challenges encountered and the solutions developed could be applicable to the synthesis of other complex chiral molecules.

Investigating the conformational preferences of this molecule, influenced by the bulky cyclobutylmethoxy group and the hydrogen bonding capabilities of the hydroxyl group, would provide valuable data for computational models and a deeper understanding of non-covalent interactions. The interplay between the stereocenters at the 3 and 4 positions and the conformation of the five-membered ring is a fundamental aspect of stereochemistry.

Furthermore, the exploration of the reactivity of this compound could lead to the discovery of new reaction pathways. For example, the participation of the ether oxygen in neighboring group participation during nucleophilic substitution reactions at the 3- or 4-position would be of fundamental interest.

In essence, while this compound may not yet be a widely studied compound, its structure embodies many of the current challenges and opportunities in modern organic chemistry. Its synthesis, characterization, and the exploration of its properties and applications would undoubtedly contribute to the advancement of synthetic methodology and our fundamental understanding of chiral molecules.

Q & A

Q. What are the recommended safety protocols for handling (3R,4R)-4-(cyclobutylmethoxy)oxolan-3-ol in laboratory settings?

  • Methodological Answer : Avoid skin/eye contact and inhalation of vapors. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Store in a tightly sealed container in a dry, well-ventilated area to prevent electrostatic buildup. Fire hazards require dry chemical or alcohol-resistant foam extinguishers . Stability under standard lab conditions is presumed, but decomposition products (e.g., carbon monoxide) may form during combustion .

Q. How can the stereochemical purity of this compound be verified experimentally?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and polar organic mobile phases (e.g., ethanol/hexane mixtures). Confirm configurations via 1H^{1}\text{H}-NMR coupling constants and nuclear Overhauser effect (NOE) spectroscopy. For advanced validation, X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Solubility screening in ethyl acetate/hexane (1:3 v/v) or dichloromethane/methanol (gradient) is recommended. Cyclic ethers like tetrahydrofuran (THF) may improve solubility for slow evaporation. Monitor crystal formation via polarized light microscopy to ensure polymorphic consistency .

Advanced Research Questions

Q. How does the cyclobutylmethoxy substituent influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Assess metabolic pathways using hepatic microsome assays (human/rat) with LC-MS/MS detection. The cyclobutyl group may reduce oxidative metabolism compared to linear alkoxy chains due to steric hindrance. Compare half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_\text{int}) with analogs lacking the cyclobutyl group .

Q. What strategies mitigate racemization during synthetic steps involving this compound?

  • Methodological Answer : Use low-temperature conditions (-20°C) for nucleophilic substitutions. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolutions (lipases) can preserve stereointegrity. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the cyclobutylmethoxy moiety. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the limitations in extrapolating in vitro bioactivity data to in vivo models for this compound?

  • Methodological Answer : Address bioavailability challenges (e.g., poor aqueous solubility) using pharmacokinetic-pharmacodynamic (PK/PD) modeling. In vitro-in vivo extrapolation (IVIVE) requires accounting for plasma protein binding and tissue distribution. Validate with rodent studies measuring Cmax_\text{max} and AUC .

Data Contradictions & Resolution

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate purity via elemental analysis (C, H, O) and differential scanning calorimetry (DSC). Compare 13C^{13}\text{C}-NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). Polymorphic forms or residual solvents (e.g., DMSO) may explain variations .

Q. Why do stability studies under accelerated conditions (40°C/75% RH) show conflicting degradation profiles?

  • Methodological Answer : Conduct forced degradation studies (acid/base/oxidative stress) with UPLC-MS to identify labile sites. Cyclobutylmethoxy groups may hydrolyze under acidic conditions, while the oxolane ring is susceptible to radical-mediated oxidation. Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .

Methodological Tables

Parameter Recommended Method Key Considerations
Stereochemical Analysis Chiral HPLC (Chiralpak® AD-H column)Mobile phase: Ethanol/hexane (15:85), 1 mL/min
Metabolic Stability Hepatic microsome assay + LC-MS/MSSpecies-specific CYP450 isoforms (e.g., 3A4)
Crystallization Ethyl acetate/hexane gradientMonitor polymorphism via XRPD
Computational Docking Schrödinger Glide (XP mode)Include solvent (explicit water) in simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.